molecular formula C16H22BClN2O5 B1408528 (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid CAS No. 1704097-56-2

(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid

Cat. No. B1408528
M. Wt: 368.6 g/mol
InChI Key: TWXFUIFGUTYQBI-UHFFFAOYSA-N
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Description

“(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid” is a chemical compound with the CAS Number: 1150114-76-3 . It has a molecular weight of 334.18 and a molecular formula of C16H23BN2O5 .


Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring, which is a heterocyclic amine, and a phenylboronic acid group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is often involved in the synthesis of complex organic structures due to its utility as a building block in organic chemistry. Its boronic acid group makes it a candidate for cross-coupling reactions, which are pivotal in constructing biologically active molecules and polymers. For instance, arylpiperazines, a class of compounds synthesized via palladium-catalyzed aromatic amination reactions of bromoarenes with N-tert-butoxycarbonylpiperazine, highlight the utility of similar structures in medicinal chemistry and materials science Kerrigan, Martin, & Thomas, 1998. Moreover, the presence of the tert-butoxycarbonyl group is crucial for protecting the amine functionality during the synthesis, providing a straightforward pathway to deprotect and retrieve the amine under mild conditions Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007.

Catalysis and Polymerization

The tert-butoxycarbonyl group, a component of the chemical structure in focus, is also instrumental in catalysis and polymerization processes. This functionality can be employed in the preparation of diastereomerically pure, diversely substituted piperazine-2,5-diones from N-protected α-amino acids, showcasing the compound's versatility in generating polymers and cyclic compounds with potential biological activity Nikulnikov, Shumsky, & Krasavin, 2010.

Safety And Hazards

The compound carries a warning signal word, and the associated hazard statements are H302, H315, H319, and H335, indicating potential hazards related to ingestion, skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

[3-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17(23)24)10-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXFUIFGUTYQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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